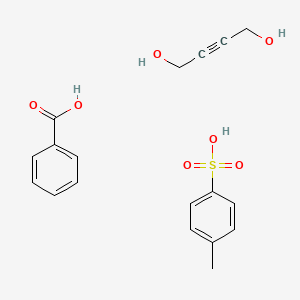

Benzoic acid;but-2-yne-1,4-diol;4-methylbenzenesulfonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzoic acid, but-2-yne-1,4-diol, and 4-methylbenzenesulfonic acid are three distinct compounds, each with unique properties and applications Benzoic acid is a simple aromatic carboxylic acid widely used as a food preservative and in the manufacture of various chemicals But-2-yne-1,4-diol is an alkyne diol used in the synthesis of other chemicals and as a precursor in various industrial processes

Méthodes De Préparation

Benzoic Acid

Benzoic acid can be prepared through several methods:

Oxidation of Toluene: Industrially, benzoic acid is produced by the partial oxidation of toluene with oxygen, using manganese or cobalt naphthenates as catalysts.

Hydrolysis of Benzonitrile: Benzonitrile can be hydrolyzed with aqueous sodium hydroxide to produce benzoic acid.

Oxidation of Benzyl Alcohol: Benzyl alcohol can be oxidized using alkaline potassium permanganate to yield benzoic acid.

But-2-yne-1,4-diol

But-2-yne-1,4-diol is typically synthesized through the Reppe reaction, which involves the reaction of acetylene with formaldehyde in the presence of a copper catalyst . The reaction conditions include a temperature of 110-112°C and a pressure of 0.4-0.5 MPa .

4-Methylbenzenesulfonic Acid

4-Methylbenzenesulfonic acid is produced by sulfonating toluene with sulfuric acid. The reaction is typically carried out at elevated temperatures to ensure complete sulfonation.

Analyse Des Réactions Chimiques

Benzoic Acid

Benzoic acid undergoes various chemical reactions:

Formation of Salts: Reacts with bases like sodium hydroxide to form sodium benzoate.

Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters.

Nitration: Reacts with concentrated nitric acid to form m-nitrobenzoic acid.

Reduction: Can be reduced to benzyl alcohol using reducing agents like lithium aluminum hydride.

But-2-yne-1,4-diol

But-2-yne-1,4-diol can undergo several reactions:

Hydrogenation: Can be hydrogenated to form 1,4-butanediol.

Cycloaddition: Participates in cycloaddition reactions to form various cyclic compounds.

Oxidation: Can be oxidized to form mucochloric acid when reacted with chlorine and hydrochloric acid.

4-Methylbenzenesulfonic Acid

4-Methylbenzenesulfonic acid is primarily used as a catalyst in organic reactions, such as:

Esterification: Catalyzes the esterification of carboxylic acids with alcohols.

Dehydration: Catalyzes the dehydration of alcohols to form alkenes.

Applications De Recherche Scientifique

Benzoic Acid

Benzoic acid is widely used in:

Food Preservation: Acts as an antimicrobial agent to inhibit the growth of bacteria and fungi.

Pharmaceuticals: Used in the manufacture of various drugs and as a precursor for the synthesis of other compounds.

Cosmetics: Used in the production of cosmetics and personal care products.

But-2-yne-1,4-diol

But-2-yne-1,4-diol is used in:

Synthesis of Chemicals: Precursor for the synthesis of 1,4-butanediol, 2-butene-1,4-diol, and mucochloric acid.

Nanoparticle Synthesis: Used in the synthesis of stable gold nanoparticles.

Textile Additives: Used in the production of textile additives and corrosion inhibitors.

4-Methylbenzenesulfonic Acid

4-Methylbenzenesulfonic acid is used in:

Catalysis: Widely used as a catalyst in organic synthesis for esterification and dehydration reactions.

Pharmaceuticals: Used in the synthesis of various pharmaceutical compounds.

Mécanisme D'action

Benzoic Acid

Benzoic acid exerts its antimicrobial effects by inhibiting the growth of bacteria and fungi. It disrupts the cell membrane and interferes with the metabolic processes of microorganisms .

But-2-yne-1,4-diol

But-2-yne-1,4-diol acts as a reducing agent in the synthesis of gold nanoparticles. It reduces Au^3+ ions to form stable gold nanoparticles .

4-Methylbenzenesulfonic Acid

4-Methylbenzenesulfonic acid acts as a strong acid catalyst, facilitating various organic reactions by donating protons and stabilizing reaction intermediates.

Comparaison Avec Des Composés Similaires

Benzoic Acid

Similar compounds include:

Salicylic Acid: Used in the treatment of skin conditions.

Phenylacetic Acid: Used in the synthesis of various pharmaceuticals.

But-2-yne-1,4-diol

1,4-Butanediol: Used as an industrial solvent and in the production of plastics.

2-Butene-1,4-diol: Used in the synthesis of various chemicals.

4-Methylbenzenesulfonic Acid

Benzenesulfonic Acid: Used as a catalyst in organic synthesis.

Methanesulfonic Acid: Used as a catalyst and in electroplating.

These compounds, while similar in structure or function, have unique properties and applications that distinguish them from each other.

Propriétés

Numéro CAS |

194206-14-9 |

|---|---|

Formule moléculaire |

C18H20O7S |

Poids moléculaire |

380.4 g/mol |

Nom IUPAC |

benzoic acid;but-2-yne-1,4-diol;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C7H8O3S.C7H6O2.C4H6O2/c1-6-2-4-7(5-3-6)11(8,9)10;8-7(9)6-4-2-1-3-5-6;5-3-1-2-4-6/h2-5H,1H3,(H,8,9,10);1-5H,(H,8,9);5-6H,3-4H2 |

Clé InChI |

KIRIBHPAEPRMOF-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)C(=O)O.C(C#CCO)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-Pyrrolidinedione, 1-[2-(1,3-benzodioxol-5-yl)ethyl]-](/img/structure/B12577072.png)

![N~1~-(2-Aminoethyl)-N~1~-[3-(triethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B12577078.png)

![N-[4-[2-Amino-4-(3-methoxyphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-benzylamine](/img/structure/B12577083.png)

![5-Nitro-2-[2-(phenylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12577100.png)

![N-Methyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12577123.png)

![2-(3-Oxa-1-azaspiro[4.5]dec-1-en-2-yl)-3-oxa-1-azaspiro[4.5]dec-1-ene](/img/structure/B12577129.png)

![Benzamide, N-[2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl]-3-hydroxy-](/img/structure/B12577142.png)